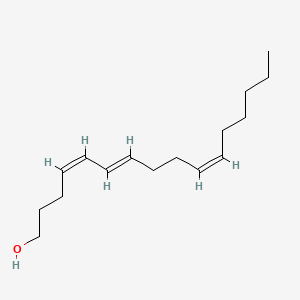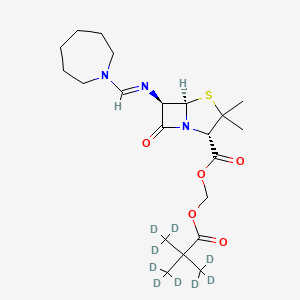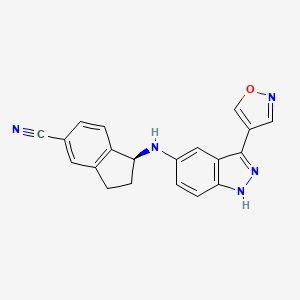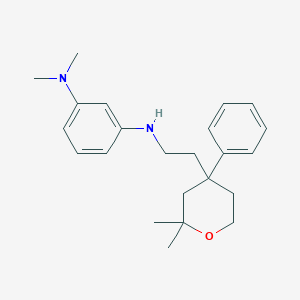
dTAGV-1 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dTAGV-1 (hydrochloride) is a potent and selective degrader targeting mutant FKBP12 F36V fusion proteins. It comprises a ligand selective for the F36V single-point mutated FKBP12, a linker, and a von Hippel-Lindau-binding ligand. This compound induces potent and selective degradation of FKBP12 F36V fusion proteins both in vitro and in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dTAGV-1 (hydrochloride) involves multiple steps, including the preparation of the ligand selective for the F36V mutation, the linker, and the von Hippel-Lindau-binding ligand. The final product is obtained by coupling these components under specific reaction conditions. Detailed synthetic routes and reaction conditions are proprietary and typically provided by the supplier .
Industrial Production Methods: Industrial production of dTAGV-1 (hydrochloride) follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: dTAGV-1 (hydrochloride) primarily undergoes degradation reactions targeting FKBP12 F36V fusion proteins. The compound acts as a molecular glue, bringing the target protein to the ubiquitination proteins, which in turn ubiquitinate the target protein, leading to its degradation .
Common Reagents and Conditions: The degradation process involves the use of small molecules such as dTAG-13 or dTAGV-1, which engage the ubiquitination systems, namely Cereblon or von Hippel-Lindau . The reactions typically occur under physiological conditions in vitro and in vivo.
Major Products Formed: The major product formed from the degradation reaction is the ubiquitinated FKBP12 F36V fusion protein, which is subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
dTAGV-1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein degradation mechanisms and develop new degraders.
Biology: Employed in cell biology to selectively degrade target proteins and study their functions.
Industry: Utilized in the development of targeted protein degradation technologies and drug discovery.
Wirkmechanismus
dTAGV-1 (hydrochloride) exerts its effects by selectively binding to the FKBP12 F36V fusion protein and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets involved include the FKBP12 F36V fusion protein and the von Hippel-Lindau E3 ubiquitin ligase .
Vergleich Mit ähnlichen Verbindungen
- dTAG-13
- dTAGV-1 trifluoroacetate
- dTAGV-1-NEG (negative control)
Comparison: dTAGV-1 (hydrochloride) is unique in its high selectivity and potency for degrading FKBP12 F36V fusion proteins. Compared to similar compounds like dTAG-13, dTAGV-1 (hydrochloride) offers improved in vivo stability and efficacy .
Eigenschaften
Molekularformel |
C68H91ClN6O14S |
|---|---|
Molekulargewicht |
1284.0 g/mol |
IUPAC-Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C68H90N6O14S.ClH/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);1H/t42-,48+,49-,51-,52-,54+,63+;/m0./s1 |
InChI-Schlüssel |
WZEDGWVEEAWMSD-LNVAYBNASA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl |
Kanonische SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)

![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)






![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)
